molecular formula C10H8O4 B6151816 5-methoxy-1-benzofuran-7-carboxylic acid CAS No. 35700-50-6

5-methoxy-1-benzofuran-7-carboxylic acid

Cat. No.: B6151816
CAS No.: 35700-50-6
M. Wt: 192.2
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Description

5-Methoxy-1-benzofuran-7-carboxylic acid (CAS 35700-50-6) is a chemical building block belonging to the benzofuran class of heterocyclic compounds, with a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol . The benzofuran scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of biological activities . This specific compound serves as a key synthetic intermediate for constructing more complex molecules. Researchers value this compound for its potential in developing new therapeutic agents. Benzofuran derivatives have demonstrated significant antimicrobial activity against a selection of Gram-positive bacteria and Candida strains . Furthermore, studies on benzofuran derivatives have revealed promising antitumor activities, making them candidates for anticancer research . The structure of benzofuran analogs is often confirmed using advanced techniques including X-ray crystallography, NMR, and DFT calculations, ensuring material identity and purity for research purposes . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

35700-50-6

Molecular Formula

C10H8O4

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 1 Benzofuran 7 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 5-methoxy-1-benzofuran-7-carboxylic acid reveals several possible disconnection points for simplifying the target structure into readily available starting materials. A primary strategy involves disconnecting the furan (B31954) ring, leading back to a functionalized phenol (B47542) and a two-carbon synthon.

A logical retrosynthetic pathway for a generic benzofuran-7-carboxylic acid is depicted below. This involves an intramolecular cross-coupling and an oxidative dehydrogenation as key steps. researchgate.net

Key Precursors Identified through Retrosynthesis:

Substituted Phenols: A phenol with a methoxy (B1213986) group at the para-position relative to the hydroxyl group (e.g., 4-methoxyphenol (B1676288) or a derivative thereof) is a common starting point. The ortho position to the hydroxyl group needs to be activated or functionalized to facilitate the furan ring closure.

Salicylaldehyde (B1680747) Derivatives: A 2-hydroxybenzaldehyde, such as isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), can serve as a crucial precursor. The aldehyde group can be transformed into the carboxylic acid, and the phenolic hydroxyl group participates in the furan ring formation. jocpr.comresearchgate.net

Two-Carbon Synthons: Reagents that can provide the C2 and C3 atoms of the furan ring are essential. These can include α-haloketones, alkynes, or equivalents that can react with the phenolic precursor. nih.govacs.org For instance, ethyl chloroacetate (B1199739) can react with a salicylaldehyde derivative to build the necessary framework. researchgate.net

Classical Synthetic Approaches for Benzofuran (B130515) Ring Formation

The construction of the benzofuran core is the cornerstone of the synthesis. Various classical and modern methods have been developed, each with its own advantages regarding substrate scope and regioselectivity.

Intramolecular cyclization reactions are a fundamental approach to forming the furan ring.

Perkin Rearrangement: A classical method involves the Perkin rearrangement of 3-halocoumarins in the presence of a base to yield benzofuran-2-carboxylic acids. nih.gov This coumarin-benzofuran ring contraction proceeds through base-catalyzed ring opening, followed by an intramolecular attack of the resulting phenoxide onto the vinyl halide. nih.gov Microwave-assisted Perkin rearrangements have been shown to dramatically reduce reaction times and improve yields. nih.gov

Wittig Reaction: The intramolecular Wittig reaction provides a powerful route to the benzofuran skeleton. rsc.org For example, a phosphonium (B103445) salt derived from a substituted vanillin (B372448) can be condensed with an acid chloride to form an intermediate that cyclizes via an intramolecular Wittig reaction, yielding a benzofuran-5-carboxaldehyde. researchgate.net This aldehyde can then be oxidized to the desired carboxylic acid. The Wittig reaction has also been employed in the synthesis of various alkenyl-substituted benzofurans. acs.orgnih.govnih.gov

Intramolecular Condensations: The cyclization of α-aryloxycarbonyl compounds is a common strategy. oregonstate.edu This can be achieved through intramolecular Friedel-Crafts-type reactions or Dieckmann condensations. oregonstate.edursc.org For instance, ketoesters derived from the acylation of o-hydroxyacetophenones can undergo intramolecular cyclization, promoted by low-valent titanium, to give benzofurans. jocpr.com

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for constructing the benzofuran ring. tandfonline.com

Sonogashira Coupling followed by Cyclization: A widely used strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne. acs.orgnih.govrsc.org The resulting o-hydroxyarylalkyne can then undergo intramolecular cyclization, often promoted by the same palladium catalyst or a copper co-catalyst, to furnish the benzofuran ring. rsc.org This method has been applied to the synthesis of natural products containing the benzofuran core. rsc.org

Heck Reaction: Intramolecular Heck reactions are another powerful tool for benzofuran synthesis, involving the cyclization of an appropriate vinyl or aryl halide onto a tethered alkene. nih.gov

C-H Activation/Arylation: Modern approaches utilize palladium-catalyzed C-H activation. rsc.org For instance, 2-arylbenzofurans can be synthesized via the C-H arylation of benzofurans with reagents like triarylantimony difluorides. mdpi.com Another method involves the reaction of 2-hydroxyarylacetonitriles with sodium sulfinates via a tandem desulfinative addition and intramolecular annulation. nih.gov

The table below summarizes some palladium-catalyzed methods for benzofuran synthesis.

Catalyst SystemReactantsReaction TypeReference
Pd(OAc)₂, BpyAryl boronic acid, 2-(2-formylphenoxy)acetonitrileTandem Addition/Cyclization acs.org
Pd(PPh₃)₂Cl₂, CuIo-Iodophenol, Terminal alkyneSonogashira Coupling/Cyclization rsc.org
Pd(OAc)₂2-Hydroxystyrene, IodobenzeneC-H Activation/Oxidation rsc.org
Pd(OAc)₂Enolate, o-BromophenolEnolate Arylation/Cyclization acs.org

The synthesis of a specifically substituted molecule like this compound often requires a multi-step sequence starting from simple precursors.

One documented pathway begins with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. scispace.com This starting material can be methylated using dimethyl sulfate (B86663) to yield methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com While this provides the C5-methoxy group, the carboxylic acid is at the C3 position.

A more relevant approach starts from a precursor like isovanillin. A potential multi-step pathway could involve:

Protection of the aldehyde group of isovanillin.

Introduction of a two-carbon unit at the C2 position of the phenol, for example, through reaction with an α-halo ester.

Cyclization to form the benzofuran ring.

Functional group manipulation to introduce the carboxylic acid at the C7 position, possibly through a directed metalation strategy.

Deprotection of the aldehyde and subsequent oxidation to the carboxylic acid.

Another reported multi-step synthesis starts from vanillin, converting it to a phosphonium salt via a Mannich reaction. This salt is then condensed with 4-methoxybenzoyl chloride, leading to the formation of 7-methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde through an intramolecular Wittig reaction. researchgate.net Although the substitution pattern is different, this demonstrates a viable pathway from a simple starting material.

Directed Functionalization Strategies for Carboxylic Acid and Methoxy Moieties

Achieving the specific 5-methoxy and 7-carboxylic acid substitution pattern requires precise control over functionalization.

Directed ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization of aromatic rings. organic-chemistry.org A directing metalation group (DMG) on the aromatic ring directs an organolithium base to deprotonate the adjacent ortho position, creating a lithiated intermediate that can be trapped by an electrophile. organic-chemistry.org In the context of this compound, a suitable DMG at position 6 (e.g., an amide or O-carbamate) could direct lithiation to the C7 position. nih.govacs.org Subsequent quenching with carbon dioxide would introduce the carboxylic acid group. The O-carbamate group (ArOCONEt₂) is known to be a particularly strong DMG. nih.govacs.org

Functionalization of Precursors: The methoxy group is often incorporated from the start, using precursors like 4-methoxyphenol or vanillin derivatives. jocpr.comresearchgate.net The carboxylic acid can be introduced at a later stage, for example, by hydrolysis of a nitrile or an ester group that was carried through the synthesis. prepchem.comchemicalbook.com For instance, methyl benzofuran-7-carboxylate can be hydrolyzed to benzofuran-7-carboxylic acid using aqueous sodium hydroxide (B78521). prepchem.com Similarly, ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate can be saponified with potassium hydroxide to yield the corresponding carboxylic acid. chemicalbook.com

Stereoselective and Regiospecific Synthesis Considerations

While this compound is an achiral molecule, eliminating the need for stereoselective synthesis, regioselectivity is of paramount importance. The placement of the methoxy and carboxylic acid groups at positions 5 and 7, respectively, must be controlled.

Regiocontrol in Ring Formation: The choice of synthetic strategy heavily influences the regiochemical outcome. In intramolecular cyclizations of substituted phenols, the reaction often proceeds at the sterically less-hindered ortho position. oregonstate.edu However, electronic effects of existing substituents also play a crucial role. For example, in the synthesis of benzofurans from phenols and α-haloketones, the reaction conditions can be tuned to selectively produce either 2- or 3-substituted products. nih.govacs.org Using neutral alumina (B75360) as a promoter can favor the formation of 2-substituted benzofurans. nih.govacs.org

Regiocontrol via Directed Metalation: As discussed previously, Directed ortho-Metalation (DoM) offers one of the most reliable methods for achieving high regioselectivity. organic-chemistry.org The strategic placement of a DMG allows for the precise introduction of functional groups at specific locations on the aromatic ring, overriding inherent steric or electronic biases. rsc.org

Diels-Alder Approach: A novel strategy for the regioselective synthesis of substituted phenols involves a Diels-Alder reaction between 3-hydroxy-2-pyrones and nitroalkenes. oregonstate.eduacs.org This method allows for excellent control over the substitution pattern of the resulting phenol, which can then be cyclized to form a benzofuranone and subsequently a benzofuran with a programmable substitution pattern. oregonstate.eduacs.orgnih.gov

Green Chemistry Approaches in Benzofuran Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of benzofuran synthesis, this involves the use of alternative energy sources, environmentally benign solvents, and catalytic systems that improve atom economy and reduce waste. These approaches aim to develop more sustainable and efficient routes to benzofurans, including this compound and its analogs.

A significant focus of green chemistry is the replacement of conventional heating with alternative energy sources like microwave and ultrasound irradiation. scielo.org.za These techniques often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid and efficient heating. nih.govnih.gov This method has been successfully applied to the one-pot, three-component synthesis of 2,3-disubstituted benzofurans, resulting in good to excellent yields and shorter reaction times. nih.gov The condensation of salicylaldehydes with chloroacetic acid esters in the presence of a phase-transfer catalyst under solvent-free microwave irradiation also provides an efficient route to benzofurans. researchgate.net While a specific application to this compound is not detailed, the general applicability of these methods suggests a viable green synthetic route.

Similarly, ultrasound-assisted synthesis has been shown to be an effective green method for preparing benzofuran derivatives. nih.govresearchgate.net The use of ultrasonic irradiation can promote reactions by creating localized high-pressure and high-temperature zones, leading to enhanced reaction rates. researchgate.net This has been demonstrated in the synthesis of 2-substituted benzofurans and 2-benzylidenebenzofuran-3(2H)-ones, where ultrasound irradiation led to faster reactions and higher yields compared to conventional methods. researchgate.netnih.gov

The choice of solvent is another critical aspect of green synthesis. The development of reactions in environmentally friendly solvents, such as water or deep eutectic solvents (DES), is a key area of research. elsevier.esacs.orgnih.gov For instance, a green and environmentally benign approach for the one-pot synthesis of 3-aminobenzofurans has been reported using a copper iodide catalyst in a deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol. acs.orgnih.gov The use of water as a solvent has also been explored in the sustainable synthesis of benzofurans. organic-chemistry.org

Catalysis plays a central role in green chemistry by enabling reactions to proceed with high efficiency and selectivity, often under milder conditions. acs.orgresearchgate.net Palladium- and copper-catalyzed reactions are widely used for the construction of the benzofuran ring. acs.orgnih.govnih.gov For example, a palladium-catalyzed coupling of 2-hydroxyaryl halides with terminal alkynes provides a versatile route to substituted benzofurans. researchgate.net Efforts have been made to make these catalytic systems greener by using water as a solvent, minimizing the need for organic solvents. elsevier.es Furthermore, catalyst-free methods for benzofuran synthesis are being developed, such as the cascade reaction between nitroepoxides and salicylaldehydes, which proceed in high yields using only a base and a solvent. acs.org

The following table summarizes various green chemistry approaches for the synthesis of benzofuran derivatives, which could be adapted for the synthesis of this compound.

Green ApproachKey FeaturesExample Application (General Benzofurans)Potential for this compound
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, higher yields, cleaner products. nih.govOne-pot, three-component synthesis of 2,3-disubstituted benzofurans. nih.govHigh potential for rapid and efficient synthesis.
Ultrasound-Assisted Synthesis Faster reactions, higher yields, simple and efficient. researchgate.netnih.govOne-pot synthesis of 2-substituted benzofurans. nih.govPromising for accelerating reaction rates and improving yields.
Green Solvents Use of environmentally benign solvents like water or Deep Eutectic Solvents (DES). elsevier.esacs.orgnih.govCopper-catalyzed synthesis of 3-aminobenzofurans in a DES. acs.orgnih.govCould significantly reduce the environmental impact of the synthesis.
Catalytic Methods High efficiency and selectivity, milder reaction conditions, potential for catalyst recycling. organic-chemistry.orgacs.orgPalladium-catalyzed coupling of 2-hydroxyaryl halides and terminal alkynes. researchgate.netEnables a wide range of synthetic transformations under greener conditions.
Solvent-Free Conditions Reduces or eliminates the use of harmful organic solvents. researchgate.netMicrowave-assisted condensation of salicylaldehydes and chloroacetic acid esters. researchgate.netIdeal for minimizing waste and simplifying purification.

Chemical Reactivity and Derivatization of 5 Methoxy 1 Benzofuran 7 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C-7 position is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives.

Esterification Reactions

Esterification of 5-methoxy-1-benzofuran-7-carboxylic acid is a common strategy to enhance its drug-like properties. Standard procedures involve reaction with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been achieved through the dimethylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid using dimethyl sulfate (B86663) and potassium carbonate in acetone. scispace.com Another approach involves the reaction of a salicylaldehyde (B1680747) with a haloacetate followed by cyclization. researchgate.net These methods, however, can be limited by reaction time and yield. researchgate.net

Microwave-assisted synthesis has emerged as an efficient alternative for producing benzofuran (B130515) derivatives, often leading to higher yields in shorter reaction times. evitachem.com

Amidation and Peptide Coupling

The carboxylic acid group can be converted to an amide through coupling reactions with amines. This transformation is crucial for creating compounds with potential biological activity, as the amide bond is a key feature in many pharmaceuticals. For example, novel (2-hydroxy-1,1-dimethylethyl)amides of 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylic acid have been synthesized. researchgate.net These reactions typically employ standard peptide coupling reagents to facilitate the formation of the amide bond.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxylic acid group, can be a critical step in the synthesis of certain benzofuran derivatives. While specific literature on the decarboxylation of this compound is not abundant, general methods for the decarboxylation of heteroaromatic carboxylic acids are applicable. One such method involves catalysis by silver carbonate and acetic acid in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org Another patented method describes the decarboxylation of heterocyclic carboxylic acid compounds in the aprotic polar solvent N,N-dimethylformamide with an organic acid catalyst at elevated temperatures. google.com The specific conditions, particularly the temperature, are dependent on the structure of the heterocyclic compound. google.com

Electrophilic Aromatic Substitution on the Benzofuran Ring System

The benzofuran ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The reactivity of the benzofuran core is dictated by the electron density of the carbon atoms. researchgate.net Halogenation is a common electrophilic substitution reaction performed on benzofuran derivatives to enhance their biological activity. nih.gov For instance, bromination of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate with an equimolar amount of bromine yields the monobromo derivative, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com Further reaction with N-bromosuccinimide (NBS) can introduce a bromine atom to the methyl group. scispace.com Chlorination can also lead to substitution on the benzofuran ring. scispace.com The introduction of halogens is thought to increase biological activity by forming halogen bonds with biological targets. nih.gov

Nucleophilic Substitution and Modification of the Methoxy (B1213986) Group

The methoxy group at the C-5 position can be a target for modification, although this is less common than reactions involving the carboxylic acid. Demethylation to the corresponding phenol (B47542) opens up possibilities for introducing a wide variety of substituents via O-alkylation or O-acylation. This allows for the synthesis of ethers and esters with diverse properties.

Synthesis of Advanced Derivatives for Biological Evaluation

The chemical reactivity of this compound has been extensively utilized to synthesize a wide array of derivatives for biological screening. nih.govresearchgate.net These derivatives often feature modifications at multiple positions of the benzofuran scaffold.

Research has shown that halogenated derivatives of benzofurans often exhibit significant cytotoxic activity against various cancer cell lines. nih.govnih.govmdpi.com For example, a series of 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives, synthesized through bromination and condensation with aryl/heteroarylpiperazine, have demonstrated notable cytotoxic effects. nih.gov The position of the halogen on the benzofuran ring is a critical factor influencing its biological activity. nih.gov

Amide derivatives of benzofuran-2-carboxylic acids have also been investigated for their potential as therapeutic agents. researchgate.net The combination of the benzofuran nucleus with other biologically active scaffolds, such as imidazole (B134444) and quinazolinone, has led to the development of novel compounds with promising cytotoxic profiles. nih.gov

Below is a table of selected benzofuran derivatives and their precursors, highlighting the diversity of compounds synthesized for biological evaluation.

DerivativePrecursorBiological Activity/ApplicationReference
Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylateMethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylateIntermediate for further derivatization scispace.com
Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylateMethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylateIntermediate for amine derivatives scispace.com
(2-hydroxy-1,1-dimethylethyl)amides of 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylic acid5-bromo- and 5,7-dichlorobenzofuran-2-carboxylic acidPotential therapeutic agents researchgate.net
1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanoneCytotoxic against cancer cell lines nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methoxy 1 Benzofuran 7 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H NMR Analysis for Proton Environment and Coupling

Proton (¹H) NMR spectroscopy is instrumental in identifying the types of protons and their spatial relationships in a molecule. In derivatives of 5-methoxy-1-benzofuran-7-carboxylic acid, the chemical shifts (δ) of the protons are influenced by their electronic environment.

For instance, in a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, the proton NMR spectrum reveals characteristic signals. semanticscholar.org The furan (B31954) ring protons, H-2 and H-3, appear as doublets at approximately δ 7.94 and 7.18 ppm, respectively, with a coupling constant (J) of 2.4 Hz. semanticscholar.org The methoxy (B1213986) group (OCH₃) protons typically resonate as a singlet around δ 3.88 ppm, while the proton at position 7 of the benzofuran (B130515) ring (H-7) shows a singlet at δ 6.94 ppm. semanticscholar.org Aromatic protons in substituted benzofuran derivatives generally appear in the expected regions of the spectrum. nih.gov

The analysis of coupling constants between adjacent protons provides valuable information about their dihedral angles and, consequently, the molecule's conformation. For example, in dihydrobenzofuran derivatives, the coupling constants between H-2 and H-3 can differentiate between cis and trans isomers. researchgate.net A small coupling constant (e.g., 1.1 Hz) is indicative of a trans configuration, while a larger coupling constant (e.g., 5.3 Hz) suggests a cis relationship. researchgate.net

Table 1: Illustrative ¹H NMR Data for a Substituted Benzofuran Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (furan) 7.94 d 2.4
H-3 (furan) 7.18 d 2.4
H-7 (benzofuran) 6.94 s -
-OCH₃ 3.88 s -

Data derived from a study on a complex benzofuran derivative and serves as an illustrative example. semanticscholar.org

¹³C NMR Analysis for Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

In the analysis of a substituted benzofuran, the ¹³C NMR spectrum displayed seventeen distinct signals, corresponding to the different carbon atoms in the molecule. semanticscholar.org Key signals included the methoxy carbon (-OCH₃) at approximately δ 58.0 ppm and the carbon of the methyl group (CH₃) at δ 15.9 ppm. semanticscholar.org The carbon atoms of the benzofuran ring system resonate at specific chemical shifts that are influenced by the substituents. For example, in various benzofuran derivatives, the chemical shifts of C-5 and C-6 have been observed, with C-6 generally appearing at a greater chemical shift than C-5 in both methyl and methoxy substituted compounds. oup.com

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Benzofuran Moiety

Carbon Chemical Shift (δ, ppm)
-OCH₃ 58.0
C-2 ~145
C-3 ~105
C-3a ~126
C-4 ~110
C-5 ~150
C-6 ~95
C-7 ~155
C-7a ~152

Note: These are approximate values and can vary based on the specific substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This is crucial for tracing out spin systems within the molecule. For example, COSY analysis can confirm the coupling relationships between aromatic protons on the benzene (B151609) ring of the benzofuran system. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence) , correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) detects long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections between different parts of the molecule and for assigning quaternary carbons (carbons with no attached protons). For instance, key HMBC cross-peaks can confirm the structure by showing correlations between the dihydrofuran protons (H-2 and H-3) and the quaternary aromatic carbons (C-7a and C-3a). researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that different types of chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate.

For this compound and its derivatives, the IR spectrum provides clear evidence for the key functional groups:

O-H Stretch of the Carboxylic Acid: A very broad absorption band is typically observed in the region of 3500-2500 cm⁻¹. spectroscopyonline.com This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. spectroscopyonline.com

C=O Stretch of the Carboxylic Acid: A strong, sharp absorption peak appears in the range of 1710-1680 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to saturated carboxylic acids. spectroscopyonline.com

C-O Stretch: The stretching vibration of the C-O single bond in the carboxylic acid and the ether linkage appears in the region of 1320-1210 cm⁻¹. spectroscopyonline.com

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring are also present. C-H stretching vibrations typically occur above 3000 cm⁻¹, while C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region.

CH₃ Stretch: The stretching of the methyl group in the methoxy substituent can be observed around 2932-2914 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 3500 - 2500 Broad, Strong
C=O (Carboxylic Acid) 1710 - 1680 Strong
C-O (Carboxylic Acid/Ether) 1320 - 1210 Strong
Aromatic C=C 1600 - 1450 Medium to Weak
C-H (Methyl) ~2930 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

In the mass spectrum of a benzofuran derivative, the molecular ion peak (M⁺) confirms the molecular weight of the compound. nih.gov For this compound, the molecular formula is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol . The high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern is a "fingerprint" that can help to identify the compound. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the benzofuran ring system can also lead to characteristic fragment ions. For example, the elimination of a molecule of carbon monoxide (CO) is a common fragmentation pathway for furan rings. In some aroylbenzofurans, the direct elimination of benzene has been observed. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Identity
192 [M]⁺
177 [M - CH₃]⁺
175 [M - OH]⁺
164 [M - CO]⁺
147 [M - COOH]⁺
119 [M - COOH - CO]⁺

These are predicted fragments and their relative intensities would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all the atoms in the molecule and how the molecules are arranged in the crystal lattice.

For this compound or its derivatives, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by NMR.

Conformation: The exact three-dimensional shape of the molecule in the solid state.

Planarity: The degree of planarity of the benzofuran ring system.

Intermolecular interactions: Details of hydrogen bonding (e.g., the carboxylic acid dimers) and other non-covalent interactions that govern the packing of the molecules in the crystal.

Vibrational Spectroscopy (e.g., Raman Spectroscopy) and Conformational Studies

The structural elucidation of complex organic molecules like this compound relies heavily on a suite of spectroscopic techniques. Among these, vibrational spectroscopy, encompassing both Raman and infrared (IR) spectroscopy, provides profound insights into the molecule's structural framework, functional groups, and conformational possibilities. While specific experimental Raman and IR spectra for this compound are not extensively documented in peer-reviewed literature, a comprehensive understanding can be constructed by examining related benzofuran structures and leveraging powerful computational chemistry methods.

Theoretical and Computational Approaches

In the absence of direct experimental data, Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the vibrational spectra and stable conformations of benzofuran derivatives. nih.govresearchgate.net Studies on similar molecules, such as benzofuran-2-carboxylic acid and other substituted benzofurans, have demonstrated that theoretical calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G**), can produce harmonic vibrational wavenumbers that correlate well with experimental findings. nih.govresearchgate.net These computational models are crucial for assigning the numerous vibrational modes expected for a molecule of this complexity and for analyzing the influence of substituents on the electronic and geometric structure. rsc.org

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the orientation of the methoxy and carboxylic acid substituents attached to the benzofuran core. The rotation around the C7-C(OOH) bond and the C5-O(CH3) bond gives rise to different potential conformers.

The carboxylic acid group (-COOH) is known to form strong intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the solid state and often in concentrated solutions. rsc.org This dimerization significantly influences the vibrational frequencies, most notably that of the carbonyl (C=O) stretching mode. ias.ac.inspectroscopyonline.com The O-H stretching vibration is also a key indicator of hydrogen bonding, typically appearing as a very broad band in the IR spectrum. spectroscopyonline.com

Computational studies on related benzofuran carboxylic acids have explored the planarity of the molecule and the relative orientation of the carboxylic acid group to the benzofuran ring system. For instance, in 1-benzofuran-2-carboxylic acid, the molecule is essentially planar, and the carboxylic acid's hydroxyl group can be oriented anti or syn to the furan oxygen. researchgate.net Similar conformational possibilities exist for this compound, with the lowest energy conformer being determined by a balance of steric and electronic effects.

Vibrational Mode Assignments

The vibrational spectrum of this compound can be understood by assigning characteristic group frequencies. The table below outlines the expected principal vibrational modes and their approximate frequency ranges, based on data from related benzofuran and carboxylic acid compounds. nih.govspectroscopyonline.comnih.gov

Vibrational ModeFunctional GroupApproximate Frequency Range (cm⁻¹)Expected Raman/IR ActivityNotes
O-H Stretch (H-bonded)Carboxylic Acid3300 - 2500 (broad)IR: Strong, Raman: WeakVery broad band due to strong intermolecular hydrogen bonding in dimers. spectroscopyonline.com
C-H Stretch (Aromatic)Benzene Ring3100 - 3000IR: Medium, Raman: StrongCharacteristic of the C-H bonds on the benzene portion of the benzofuran ring.
C-H Stretch (Aliphatic)Methoxy Group2980 - 2850IR: Medium, Raman: MediumSymmetric and asymmetric stretching of the -OCH₃ group.
C=O Stretch (H-bonded Dimer)Carboxylic Acid1710 - 1680IR: Very Strong, Raman: StrongFrequency is lowered due to conjugation with the aromatic ring and hydrogen bonding in the dimeric form. ias.ac.inspectroscopyonline.com
C=C Stretch (Aromatic)Benzofuran Ring1620 - 1450IR: Variable, Raman: StrongMultiple bands are expected from the vibrations of the fused ring system.
C-O Stretch (Carboxylic Acid)Carboxylic Acid1320 - 1210IR: Strong, Raman: MediumCoupled with O-H in-plane bending. spectroscopyonline.com
C-O-C Stretch (Ether)Methoxy/Furan1275 - 1200 (asymmetric)IR: Strong, Raman: MediumAsymmetric stretching of the aryl-O-CH₃ ether linkage.
O-H Wag (Out-of-plane bend)Carboxylic Acid960 - 900 (broad)IR: Medium, Raman: WeakA broad peak characteristic of carboxylic acid dimers. spectroscopyonline.com
Ring Bending/Deformation ModesBenzofuran RingBelow 800IR: Medium, Raman: MediumComplex vibrations involving the entire fused ring structure.

This table is generated based on typical frequency ranges for the specified functional groups and may not represent exact experimental values for this compound.

The C=O stretching frequency is particularly diagnostic. In a monomeric (non-hydrogen-bonded) state, this vibration would be expected at a higher wavenumber (around 1760 cm⁻¹). The observation of this band in the lower 1710-1680 cm⁻¹ region is strong evidence for the presence of the hydrogen-bonded dimer. ias.ac.in Raman spectroscopy is especially useful for observing the symmetric vibrations of the benzofuran ring system, which often appear as strong, sharp bands.

Theoretical and Computational Chemistry Studies of 5 Methoxy 1 Benzofuran 7 Carboxylic Acid

Density Functional Theory (DFT) Calculations

No dedicated peer-reviewed articles presenting DFT calculations for 5-methoxy-1-benzofuran-7-carboxylic acid were identified. Consequently, specific data regarding its electronic properties and molecular orbital analysis is not available.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for This compound has not been reported. Such a study would be valuable for understanding its potential as an electron donor or acceptor in chemical reactions.

Charge Density Distribution and Reactivity Predictions

Information on the charge density distribution and resulting reactivity predictions for This compound is not present in the current body of scientific literature. This analysis would be crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Vibrational Frequency Calculations and Spectral Correlation

There are no published vibrational frequency calculations or correlations with experimental infrared or Raman spectra for This compound . These calculations would be instrumental in confirming its molecular structure and interpreting experimental spectral data.

Molecular Docking Simulations for Ligand-Protein Interactions (in vitro target prediction)

The scientific literature lacks specific molecular docking studies performed with This compound as the ligand. This type of in silico analysis is essential for identifying potential protein targets and predicting the compound's pharmacological relevance.

Binding Affinity and Interaction Profiling

Without molecular docking simulations, there is no data available on the binding affinity or specific interaction profiles of This compound with any biological targets.

Identification of Potential Biological Targets

The identification of potential biological targets for This compound through computational methods has not been reported.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or property descriptors of a molecule with a specific property of interest. For this compound, a QSPR study would be invaluable in predicting its physicochemical properties without the need for extensive laboratory experiments.

A typical QSPR study involves the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For this compound, these descriptors would be calculated from its optimized molecular structure. Subsequently, a mathematical model would be developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a relationship between these descriptors and a property of interest, such as boiling point, solubility, or a biological activity. nih.gov

Detailed Research Findings:

Although no specific QSPR models for this compound have been published, we can outline the methodology that would be employed. The first step would be the calculation of various molecular descriptors. Based on the structure of the compound, which includes a benzofuran (B130515) scaffold, a methoxy (B1213986) group, and a carboxylic acid group, a range of descriptors would be relevant.

Table 1: Hypothetical Molecular Descriptors for QSPR Analysis of this compound

Descriptor ClassExample DescriptorsPotential Property Correlation
Constitutional Molecular Weight, Atom Count, Rotatable Bond CountBulk properties, Flexibility
Topological Wiener Index, Randić Index, Balaban IndexBoiling Point, Viscosity
Geometrical Molecular Surface Area, Molecular VolumeSolubility, Transport properties
Electrostatic Dipole Moment, Partial Charges on AtomsPolarity, Intermolecular interactions
Quantum-Chemical HOMO/LUMO Energies, Hardness, ElectronegativityReactivity, Spectral properties

Once these descriptors are calculated, a QSPR model can be built. For instance, a model to predict the aqueous solubility of this compound might take the form of a linear equation where solubility is a function of the topological polar surface area (TPSA) and the logarithm of the partition coefficient (logP). The accuracy and predictive power of the model would be validated using statistical techniques. Such models are crucial in the early stages of drug discovery and material science for screening large libraries of virtual compounds. nih.gov

Non-Linear Optical (NLO) Properties Exploration

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and electron-donating and accepting groups often exhibit significant NLO responses. semanticscholar.org The structure of this compound, featuring a π-rich benzofuran core, an electron-donating methoxy group (-OCH₃), and an electron-accepting carboxylic acid group (-COOH), suggests that it may possess NLO properties.

Computational quantum chemistry is a key tool for the exploration of NLO properties. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be used to calculate the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response of a molecule. semanticscholar.orgnih.gov

Detailed Research Findings:

While direct computational studies on the NLO properties of this compound are not present in the current literature, studies on similar benzofuran derivatives provide a framework for how such an investigation would proceed. semanticscholar.org A computational study would begin with the geometry optimization of the molecule using a suitable level of theory, such as B3LYP or the Coulomb-attenuating method (CAM-B3LYP) with an appropriate basis set like 6-311++G(d,p). semanticscholar.orgresearchgate.net

Following optimization, the electric dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) would be calculated. The magnitude of the first hyperpolarizability (β) is particularly important for second-order NLO applications like second-harmonic generation. A significant β value is often associated with a large difference between the ground and excited state dipole moments and a small HOMO-LUMO energy gap.

Table 2: Calculated NLO Properties for a Structurally Related Methoxy-Benzofuran Derivative

PropertySymbolTypical UnitsSignificance
Dipole MomentμDebyeMeasures the polarity of the molecule.
Mean Polarizability<α>a.u.Describes the linear response to an electric field.
First Hyperpolarizabilityβ_tota.u.Quantifies the second-order NLO response. semanticscholar.org
Second Hyperpolarizabilityγa.u.Quantifies the third-order NLO response. semanticscholar.org

This table is illustrative and based on findings for a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, to demonstrate the types of parameters calculated in NLO studies. semanticscholar.org

The intramolecular charge transfer (ICT) from the electron-donating methoxy group to the electron-accepting carboxylic acid group through the benzofuran π-bridge would be a key factor influencing the NLO properties of this compound. Computational analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insight into this ICT process. A lower HOMO-LUMO gap generally correlates with a higher NLO response. researchgate.net Furthermore, the effect of different solvents on the NLO properties could be simulated using models like the Polarizable Continuum Model (PCM). semanticscholar.org

Exploration of Biological Activities in Vitro and Preclinical Models of 5 Methoxy 1 Benzofuran 7 Carboxylic Acid and Its Benzofuran Analogs

Antimicrobial Activity Investigations (In Vitro)

Benzofuran (B130515) derivatives have demonstrated a broad spectrum of antimicrobial properties, with studies investigating their efficacy against bacteria, fungi, and mycobacteria. rsc.orgnih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of benzofuran analogs has been evaluated against a range of Gram-positive and Gram-negative bacteria. Notably, the introduction of a halogen into the benzofuran structure appears to enhance microbiological activity. nih.govmdpi.com For instance, certain halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid were found to be active against Gram-positive cocci such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus, with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL. nih.gov In contrast, the unsubstituted ester precursors showed no such activity. nih.gov

Further studies have revealed that the position and nature of substituents on the benzofuran ring significantly influence antibacterial potency. For example, some 1-(thiazol-2-yl)pyrazoline derivatives of benzofuran exhibited excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria. nih.gov It was also observed that sulfonyl derivatives generally displayed better activity than their carbonyl counterparts. nih.gov The presence of bromo substituents at specific positions on the benzofuran and associated phenyl rings resulted in excellent antibacterial activity against all tested strains, with MIC values in the range of 29.76-31.96 mmol/L. nih.gov

Interestingly, the introduction of a lipophilic methoxy (B1213986) group at the C-5 position has been shown to increase antimicrobial activity. nih.gov For example, a derivative of 3-benzofurancarboxylic acid was found to be more active against Gram-positive bacterial strains than analogs derived from 2-benzofurancarboxylic acids. nih.gov Furthermore, a study on 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its intermediates revealed that the carbohydrazide (B1668358) and the corresponding carboxylic acid displayed excellent activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
Compound/DerivativeBacterial Strain(s)Activity/MICReference(s)
Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivativesGram-positive cocci (S. aureus, S. epidermidis, B. subtilis, B. cereus, M. luteus)MIC: 50-200 μg/mL nih.gov
1-(Thiazol-2-yl)pyrazoline benzofuran derivativesGram-negative and Gram-positive bacteriaExcellent against Gram-negative, good against Gram-positive nih.gov
Benzofuran derivatives with bromo substituentsVarious bacterial strainsMIC: 29.76-31.96 mmol/L nih.gov
3-Benzofurancarboxylic acid derivative with C-5 methoxy groupGram-positive bacteriaIncreased activity nih.gov
7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and carboxylic acidE. coli, P. aeruginosa, S. aureus, S. pyogenesExcellent activity

Antifungal Efficacy against Yeast and Fungal Strains

The antifungal properties of benzofuran analogs have also been a subject of significant investigation. Halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated notable activity against Candida species. nih.govresearchgate.net Specifically, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid were effective against Candida albicans and Candida parapsilosis with an MIC of 100 μg/mL. nih.govnih.gov

The presence of a halogen in the aromatic ring of these derivatives was linked to their antifungal activity. mdpi.com Furthermore, some benzofuran derivatives have been identified as inhibitors of fungal N-myristoyltransferase, a key enzyme for fungal viability, highlighting a potential mechanism for their antifungal action. researchgate.netlookchem.com Novel benzofuran-triazole hybrids have also been designed and shown to exhibit moderate to satisfactory antifungal activity against various pathogenic fungi. nih.gov

In a study of novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus, compounds were tested against several fungal strains including Aspergillus flavus, Candida albicans, Microspora griseus, Aspergillus terreus, and Chrysosporium keratinophilum. nih.gov The results indicated that the benzofuran, pyrazoline, and thiazole (B1198619) moieties are crucial for their antifungal activity, with some compounds showing remarkable activity against C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Benzofuran Derivatives
Compound/DerivativeFungal Strain(s)Activity/MICReference(s)
Halogenated 3-benzofurancarboxylic acid derivativesCandida albicans, Candida parapsilosisMIC: 100 μg/mL nih.govnih.gov
Benzofuran-triazole hybridsVarious pathogenic fungiModerate to satisfactory activity nih.gov
Benzofuran derivatives with thiazolo benzimidazole nucleusC. albicans, A. flavus, M. griseus, A. terreus, C. keratinophilumRemarkable activity against C. albicans nih.govnih.gov
Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochlorideCandida and Aspergillus brasiliensisMIC: 9.4 × 10⁻² μmol/cm³ nih.gov

Antimycobacterial Activity

The potential of benzofuran derivatives as antimycobacterial agents has been explored, with some compounds showing promising activity against Mycobacterium tuberculosis. nih.govnih.gov Pyrimidine analogs of antimycobacterial purines, including some 5-formamidopyrimidines, have demonstrated profound in vitro activity against M. tuberculosis with IC90 values of ≤1.5 µg/mL. nih.gov

Research into benzofuran-based sulfonamides has also yielded compounds with moderate to good anti-TB activity. researchgate.net Furthermore, in-silico and in-vitro studies on novel benzofuran derivatives have been conducted to evaluate their antimycobacterial potential. researchgate.net These studies highlight the ongoing effort to develop new and effective treatments for tuberculosis based on the benzofuran scaffold.

Anticancer Activity Studies (In Vitro Cell Line Cytotoxicity)

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer properties, demonstrating cytotoxicity against a variety of human cancer cell lines. nih.govmdpi.comtandfonline.com

Inhibition of Cancer Cell Growth and Proliferation

Numerous studies have reported the ability of benzofuran analogs to inhibit the growth and proliferation of cancer cells. For instance, a series of benzofuran-2-acetic methyl ester derivatives significantly inhibited the growth of human estrogen receptor-alpha positive (MCF-7 and T47D) and triple-negative (MDA-MB-231) breast cancer cells, while showing no effect on normal breast epithelial cells (MCF-10A). nih.gov These compounds were found to induce a G0/G1 cell cycle arrest. nih.gov

Similarly, piperazine-based benzofurans have shown highly selective cytotoxic activity against five human cancer cell lines (MCF-7, A549, HeLa, HCT116, and SGC7901), with IC50 values often less than 10 μM, which is comparable or better than the standard drug 5-fluorouracil. nih.gov The structure-activity relationship (SAR) studies indicated that electron-donating groups on the phenyl ring enhanced anticancer activity. nih.gov

Furthermore, certain 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)benzofuran derivatives have effectively inhibited the growth of non-small cell lung carcinoma A549 and NCI-H23 cell lines, with IC50 values spanning from 0.49 to 68.9 µM. tandfonline.com A benzofuran-isatin conjugate, specifically 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, displayed potent and selective anti-proliferative action towards colorectal cancer (CRC) cell lines SW620 and HT29. nih.govfrontiersin.org This compound was shown to inhibit cell viability, migration, and invasion in a dose-dependent manner. frontiersin.org

The presence and position of halogen atoms on the benzofuran ring have been shown to be critical for cytotoxic activity. nih.gov For example, a brominated benzofuran derivative demonstrated remarkable cytotoxicity against K562 and HL60 leukemia cells with IC50 values of 5 μM and 0.1 μM, respectively, without affecting normal cells. mdpi.comnih.gov

Table 3: In Vitro Cytotoxicity of Selected Benzofuran Derivatives against Cancer Cell Lines
Compound/DerivativeCancer Cell Line(s)IC50/EffectReference(s)
Benzofuran-2-acetic methyl ester derivativesMCF-7, T47D, MDA-MB-231Significant growth inhibition, G0/G1 arrest nih.gov
Piperazine-based benzofuransMCF-7, A549, HeLa, HCT116, SGC7901IC50 < 10 μM nih.gov
3-Methyl/3-(morpholinomethyl)benzofuransA549, NCI-H23IC50: 0.49–68.9 µM tandfonline.com
Benzofuran-isatin conjugate (5a)SW620, HT29IC50: 8.7 & 9.4 μM (5a), 6.5 & 9.8 μM (5d) researchgate.net
Brominated benzofuran derivativeK562, HL60IC50: 5 μM (K562), 0.1 μM (HL60) mdpi.comnih.gov
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineSQ20B (head and neck)IC50: 0.46 μM mdpi.com

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells, evidenced by increased poly (ADP-ribose) polymerase (PARP) cleavage, an elevated Bax/Bcl-2 ratio, and significant DNA fragmentation. nih.gov This apoptotic induction was linked to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21Cip/WAF1. nih.gov

Similarly, a benzofuran derivative, compound 12, was found to induce G2/M phase arrest and apoptosis in cervical cancer cells (SiHa and HeLa). nih.gov The benzofuran-isatin conjugate, which showed potent anti-proliferative activity, also provoked apoptosis in SW620 colorectal cancer cells in a dose-dependent manner. nih.govfrontiersin.org This was associated with the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the level of cleaved PARP. researchgate.net Further investigation revealed that this compound's pro-apoptotic activity was linked to the upregulation of the tumor suppressor p53 and the involvement of the mitochondria-dependent apoptosis pathway. nih.gov

The ability of certain benzofuran derivatives to induce apoptosis is further supported by the observed increase in caspase 3/7 activity, key executioner caspases in the apoptotic cascade. mdpi.com

Selective Cytotoxicity Profiles

The selective cytotoxicity of benzofuran derivatives against cancer cells is a significant area of research. These compounds have shown the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, sometimes with minimal impact on healthy cells.

Halogenation of the benzofuran ring has been shown to significantly enhance anticancer activities. nih.gov For instance, a bromo derivative, compound VIII, displayed remarkable cytotoxicity against K562 and HL-60 leukemia cell lines with IC50 values of 5.0 µM and 0.1 µM, respectively, while showing no toxicity to healthy endothelial cells (HUVEC) at concentrations up to 1 mM. mdpi.com This selective toxicity is a crucial attribute for potential anticancer agents. mdpi.com Similarly, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a twofold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis. nih.gov

Hybrid molecules incorporating the benzofuran scaffold have also emerged as potent cytotoxic agents. nih.gov For example, certain piperazine-based benzofurans exhibited highly selective cytotoxic activity against five different human cancer cell lines, with IC50 values under 10 µM, which is comparable to or better than the standard chemotherapeutic drug 5-fluorouracil. rsc.org Another study reported that a specific benzofuran derivative, compound 7, was more cytotoxic to Huh7 hepatoma cells (mutant p53) than to HepG2 liver carcinoma cells (wild-type p53), suggesting a potential for targeting cancers with specific genetic mutations. rsc.org

The position and nature of substituents on the benzofuran ring play a critical role in determining cytotoxic activity and selectivity. mdpi.com Methylation of a phenol (B47542) group in one benzofuran analog was found to improve its cytotoxicity. mdpi.com Conversely, the methylation of three hydroxyl groups in other analogs completely abolished their potency, indicating that a phenol group at specific positions is essential for activity. mdpi.com Furthermore, some simplified analogs lacking a hydroxyl group on the benzofuran ring did not show any significant DNA damaging effects, suggesting the involvement of this functional group in the cytotoxic mechanism of certain derivatives. mdpi.com

Table 1: Selective Cytotoxicity of Benzofuran Analogs

CompoundCancer Cell LineIC50 (µM)Healthy Cell LineIC50 (µM)Reference
Compound VIIIK562 (Leukemia)5.0HUVEC>1000 mdpi.com
Compound VIIIHL-60 (Leukemia)0.1HUVEC>1000 mdpi.com
Fluorinated 2-benzofuranyl derivative-Ki = 88 nM-- nih.gov
Piperazine-based benzofurans (37a-h)MCF-7, A549, HeLa, HCT116, SGC7901<10-- rsc.org
Compound 7Huh7 (Hepatoma)22 (48h)HepG2>80 rsc.org

Anti-inflammatory Properties (In Vitro Mechanistic Studies)

Benzofuran derivatives have demonstrated notable anti-inflammatory properties in various in vitro studies. rsc.org These effects are often mediated through the inhibition of key inflammatory pathways and the reduction of pro-inflammatory mediators.

A significant mechanism of action for the anti-inflammatory effects of benzofuran compounds is the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comnih.gov These pathways are central to the inflammatory response, regulating the expression of numerous inflammatory factors. nih.gov For instance, a novel piperazine (B1678402)/benzofuran hybrid, compound 5d, was found to significantly inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways in a dose-dependent manner. mdpi.comnih.gov This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comnih.gov

The inhibition of NO production is a common finding in studies of benzofuran derivatives. rsc.org In one study, a benzofuran derivative with an N-aryl piperazine substituent, compound 38, was shown to inhibit NO production with an IC50 value of 5.28 µM. rsc.org Another study found that the piperazine/benzofuran hybrid 5d exhibited an excellent inhibitory effect on the generation of NO with an IC50 of 52.23 ± 0.97 μM, while demonstrating low cytotoxicity. mdpi.comdntb.gov.ua

Furthermore, some fluorinated benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects by significantly inhibiting the production of IL-6, Chemokine (C-C) Ligand 2, NO, and prostaglandin (B15479496) E2. nih.gov Three of these novel synthesized benzofuran compounds also significantly inhibited cyclooxygenase activity. nih.gov

Table 2: Anti-inflammatory Activity of Benzofuran Analogs

CompoundTarget/AssayIC50 (µM)Cell LineReference
Compound 5dNO Production52.23 ± 0.97RAW 264.7 mdpi.comdntb.gov.ua
Compound 38NO Production5.28- rsc.org
Fluorinated benzofuran derivativesInterleukin-61.2 - 9.04Macrophages nih.gov
Fluorinated benzofuran derivativesChemokine (C-C) Ligand 21.5 - 19.3Macrophages nih.gov
Fluorinated benzofuran derivativesNitric Oxide2.4 - 5.2Macrophages nih.gov
Fluorinated benzofuran derivativesProstaglandin E21.1 - 20.5Macrophages nih.gov

Antioxidant Capacity Assessments (In Vitro Assays)

Benzofuran derivatives have been investigated for their antioxidant potential through various in vitro assays, which primarily measure their ability to scavenge free radicals or reduce oxidants. nih.gov The antioxidant capacity of these compounds is largely attributed to the presence of phenolic hydroxyl groups and is influenced by the number and position of these and other substituents on the benzofuran ring. nih.gov

Commonly used assays to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric ion reducing antioxidant power (FRAP) assay. nih.govresearchgate.net The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, while the FRAP assay assesses the reduction of the ferric-tripyridyltriazine complex to its ferrous form. researchgate.net

In a study of benzofuran hydrazones, the antioxidant activity was found to be directly related to the number and position of hydroxyl groups on the arylidene moiety. researchgate.net A 2-hydroxy-4-(diethylamino)benzylidene derivative showed particularly high antioxidant activity. researchgate.net Similarly, enantiomers of a 2-benzofuran-1(3H)-one derivative isolated from a marine fungus exhibited potent DPPH radical scavenging activities, with IC50 values as low as 1.23 µg/mL. nih.gov

A theoretical study using density functional theory (DFT) calculations investigated the antioxidative activities of dehydro-δ-viniferin and its benzofuran–stilbene hybrid derivatives. rsc.org The study concluded that the O–H bond breakage is the primary mechanism for their antioxidant activity. rsc.org The environment was found to significantly influence the preferred mechanism, with the sequential proton loss–electron transfer (SPL–ET) mechanism being more likely in solvents and the hydrogen atom transfer (HAT) mechanism favored in the gaseous phase. rsc.org

Table 3: Antioxidant Activity of Benzofuran Derivatives

Compound/DerivativeAssayIC50 / ActivityReference
2-benzofuran-1(3H)-one derivative enantiomersDPPH Radical Scavenging1.23 µg/mL nih.gov
Benzofuran hydrazone (2-hydroxy-4-(diethylamino)benzylidene derivative)DPPH, FRAP, ORACHigh antioxidant activity researchgate.net
Benzofuran–stilbene hybrid (compound 3)Kinetic study with HOO• radicalsk = 5.702 × 10^10 L mol−1 s−1 rsc.org

Enzyme Inhibition Studies (e.g., DNA gyrase, protein tyrosine phosphatase B)

Benzofuran derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases. nih.govnih.gov

DNA Gyrase Inhibition:

DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, making it an attractive target for the development of new antibiotics. mdpi.commdpi.com Benzofuran-pyrazole based compounds have shown significant potential as DNA gyrase inhibitors. nih.gov In one study, compound 9, a benzofuran-pyrazole hybrid, was found to notably inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM, which is comparable to the activity of the antibiotic ciprofloxacin. nih.gov Benzopyrone derivatives, including the natural antibiotics novobiocin (B609625) and clorobiocin, also inhibit the ATPase activity of the GyrB subunit of DNA gyrase. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

PTP1B is a key negative regulator of the insulin (B600854) receptor signaling pathway, and its inhibition is considered an effective strategy for the treatment of Type 2 diabetes. nih.govacs.org Novel series of benzofuran/benzothiophene biphenyl (B1667301) oxo-acetic acids and sulfonyl-salicylic acids have been identified as potent inhibitors of PTP1B. nih.govacs.org The most active of these inhibitors demonstrated IC50 values in the range of 20-50 nM. nih.govacs.org Crystallographic studies have revealed that these inhibitors bind to the active site of the enzyme, with hydrophobic substituents on the benzofuran framework playing a critical role in their intrinsic activity. nih.gov Compound 68, one of the most active compounds in this series, was also found to be selective against several other protein tyrosine phosphatases. nih.govacs.org

Table 4: Enzyme Inhibition by Benzofuran Analogs

Compound/DerivativeTarget EnzymeIC50Reference
Compound 9 (Benzofuran-pyrazole hybrid)E. coli DNA gyrase B9.80 µM nih.gov
Benzofuran/benzothiophene biphenyl oxo-acetic acidsProtein Tyrosine Phosphatase 1B20-50 nM nih.govacs.org
Benzofuran/benzothiophene biphenyl sulfonyl-salicylic acidsProtein Tyrosine Phosphatase 1B20-50 nM nih.govacs.org

Miscellaneous Biological Activities (e.g., Antiviral, Antiparasitic, Hypoglycemic, Anti-Alzheimer's - in vitro)

Beyond the activities detailed above, the versatile benzofuran scaffold has been associated with a broad spectrum of other biological effects in in vitro studies.

Antiviral Activity:

Several benzofuran derivatives have shown promise as antiviral agents. nih.govresearcher.life For instance, certain derivatives exhibited specific activity against respiratory syncytial virus and influenza A virus in cell culture. nih.gov More recently, benzofurans have been identified as STING (Stimulator of Interferon Genes) agonists, which can induce the production of type I interferons and inhibit the replication of viruses like human coronavirus 229E and SARS-CoV-2 at nanomolar concentrations. researcher.life Some benzofuran derivatives have also been evaluated for their potential against HIV-1. researchgate.netresearchgate.net

Antiparasitic Activity:

The benzofuran nucleus is a feature of compounds with demonstrated antiparasitic properties. researchgate.net Various derivatives have been explored for their potential against different parasites. researchgate.net

Hypoglycemic Activity:

The potential of benzofuran derivatives in managing diabetes has been investigated. nih.govfrontiersin.orgresearchgate.net A series of benzofuran-based chromenochalcones were synthesized and evaluated for their antidiabetic activities. nih.gov Several of these compounds showed significant glucose uptake stimulatory effects in skeletal muscle cells. nih.gov Furthermore, arylbenzofurans isolated from Morus mesozygia were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, with IC50 values significantly lower than the reference drug acarbose. frontiersin.orgresearchgate.net

Anti-Alzheimer's Activity:

Benzofuran derivatives are being explored as potential therapeutic agents for Alzheimer's disease due to their ability to inhibit key enzymes and processes involved in the disease's pathology. tandfonline.comsemanticscholar.orgtandfonline.comacs.orgijpsonline.com Some benzofuran analogs have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. tandfonline.comtandfonline.com For example, kellin, a natural benzofuran, exhibited an IC50 of 102.4 ± 5.72 µM against AChE. tandfonline.comtandfonline.com Other derivatives have been designed as dual inhibitors of both AChE and BACE-1, another key enzyme in Alzheimer's pathology. acs.org Additionally, certain amino-styryl benzofuran analogs have demonstrated the ability to inhibit the fibrillization of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. ijpsonline.com

Table 5: Miscellaneous Biological Activities of Benzofuran Analogs

ActivityCompound/DerivativeTarget/AssayFinding/IC50Reference
Antiviral1-(7-dodecyloxy-2-benzofuranyl)ethanoneRespiratory Syncytial VirusSpecific activity nih.gov
AntiviralBenzofuran derivativesSARS-CoV-2Nanomolar inhibition researcher.life
HypoglycemicArylbenzofurans from Morus mesozygiaα-glucosidase16.6 - 40.9 µM frontiersin.orgresearchgate.net
Anti-Alzheimer'sKellinAcetylcholinesterase102.4 ± 5.72 µM tandfonline.comtandfonline.com
Anti-Alzheimer'sAmino-styryl benzofuran analogsAβ fibrillizationIC50 0.07 - 0.08 mM ijpsonline.com

Structure Activity Relationship Sar Investigations of 5 Methoxy 1 Benzofuran 7 Carboxylic Acid Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of derivatives of 5-methoxy-1-benzofuran-7-carboxylic acid is profoundly influenced by the type and location of substituents on the benzofuran (B130515) core. Research has demonstrated that modifications at the 2, 3, 4, and 6-positions can dramatically alter the pharmacological profile of the parent compound.

For instance, in the development of inhibitors for hepatitis C virus (HCV) NS5B polymerase, the introduction of a bromine atom at the 4-position was found to be a critical determinant of potency. Similarly, the nature of the substituent at the 3-position has been shown to be crucial. Studies have indicated that a small, lipophilic group at this position is favorable for activity. Furthermore, the exploration of various C2-aryl and C3-acyl-substituted benzofurans has underscored the importance of these positions in achieving potent inhibition of enzymes like fatty acid amide hydrolase (FAAH).

Role of the Methoxy (B1213986) Group in Biological Potency

The methoxy group (–OCH₃) at the 5-position of the benzofuran ring is a key feature that significantly contributes to the biological potency of these compounds. In the context of HCV NS5B inhibitors, this group is believed to be crucial for establishing favorable interactions within the enzyme's binding site. The electron-donating nature and specific spatial orientation of the 5-methoxy group appear to be optimal for high-affinity binding, and its removal or alteration often leads to a decrease in inhibitory activity.

Importance of the Carboxylic Acid Moiety for Activity and Target Interaction

The carboxylic acid (–COOH) group at the 7-position is a vital pharmacophore for the biological activity of this class of compounds. This acidic moiety is often involved in critical binding interactions with the target protein, typically by forming hydrogen bonds or ionic interactions with key amino acid residues. For example, in the case of HCV NS5B polymerase inhibitors, the carboxylic acid is thought to mimic the phosphate (B84403) groups of the natural nucleotide substrates, thereby anchoring the inhibitor to the active site. The presence of this group is frequently a prerequisite for potent biological activity.

Influence of Halogenation on Pharmacological Profiles

The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) at specific positions on the benzofuran ring is a widely used strategy to modulate the pharmacological properties of these derivatives. Halogenation can impact a molecule's lipophilicity, metabolic stability, and binding affinity.

Strategic halogenation has been shown to enhance the potency of these compounds against various targets. For instance, the placement of a bromine atom at the 4-position significantly boosts the anti-HCV activity of these benzofuran derivatives. In another example, the introduction of a chlorine atom at the 6-position, combined with a 3-(4-cyanobenzoyl) substituent, resulted in a potent and selective FAAH inhibitor. The electronic and steric effects of halogens can lead to more favorable interactions within the target's binding pocket.

Below is an interactive data table summarizing the impact of various substituents on the biological activity of this compound derivatives.

Target EnzymePosition of SubstitutionType of SubstituentEffect on Activity
HCV NS5B Polymerase4BromineIncreased Potency
Fatty Acid Amide Hydrolase (FAAH)34-CyanobenzoylIncreased Potency
Fatty Acid Amide Hydrolase (FAAH)6ChlorineIncreased Potency
HCV NS5B Polymerase3Small, Lipophilic GroupFavorable for Activity

Stereochemical Considerations in Benzofuran Derivatives

While the benzofuran ring itself is planar, the introduction of substituents can create chiral centers, resulting in stereoisomers (enantiomers and diastereomers). The three-dimensional arrangement of atoms is a critical factor in drug-receptor interactions. Although specific literature focusing solely on the stereochemistry of this compound was not highlighted in the provided search results, it is a fundamental principle in medicinal chemistry that different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. Therefore, the control of stereochemistry during the synthesis of chiral benzofuran derivatives is essential for developing potent and selective therapeutic agents.

Advanced Research Applications of 5 Methoxy 1 Benzofuran 7 Carboxylic Acid

Lead Compound Identification and Optimization in Drug Discovery

The structural framework of 5-methoxy-1-benzofuran-7-carboxylic acid is a recognized scaffold in drug discovery, providing a rigid and modifiable base for designing new therapeutic agents. evitachem.com The benzofuran (B130515) nucleus is present in numerous natural products and synthetic drugs, indicating its broad biological relevance. rsc.orgnih.gov

In the drug discovery process, a "lead compound" is an initial molecule that shows desired biological activity but may have suboptimal properties. The benzofuran structure is frequently identified as such a lead. Researchers then engage in lead optimization, a process of synthetically modifying the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The 5-methoxy and 7-carboxylic acid groups on the primary molecule offer reactive sites for such modifications.

Key optimization strategies for benzofuran-based compounds include:

Halogenation: The introduction of halogen atoms like bromine or chlorine into the benzofuran ring has been shown to significantly increase the biological activity of derivatives. nih.govmdpi.com This is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the molecule to its biological target. nih.gov

Side-Chain Modification: Altering or adding functional groups at various positions on the benzofuran core can fine-tune the compound's properties. For instance, the synthesis of benzofuran-3-yl-(indol-3-yl)maleimides, derived from a benzofuran scaffold, led to potent and highly selective inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in cancer. actuatetherapeutics.com Optimization of these derivatives resulted in compounds with picomolar inhibitory activity. actuatetherapeutics.com

Fragment-Based Design: In this approach, small molecular fragments are identified that bind to a biological target. These fragments are then grown or combined to create a more potent lead compound. A series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were designed using this method to develop potent inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov

This strategic modification of the benzofuran scaffold allows for the development of compounds with significantly improved therapeutic potential, transforming a basic molecular framework into a highly specialized drug candidate. actuatetherapeutics.comnih.gov

Design and Synthesis of Ligands for Specific Biological Targets

The this compound scaffold is instrumental in the rational design and synthesis of ligands intended to bind with high specificity to particular biological targets, such as enzymes or receptors. evitachem.commdpi.com Its defined structure allows chemists to build upon it, introducing various substituents to achieve precise interactions with the target's binding site. nih.govmdpi.com

The synthesis process often begins with a core benzofuran structure, which is then elaborated through multi-step chemical reactions. For example, 7-methoxybenzofuran-2-carboxylic acid ethyl ester can be converted into a hydrazide, which then serves as a key intermediate for creating more complex molecules like triazole-containing benzofurans. jocpr.com Similarly, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized through halogenation and subsequent condensation with amines to create a library of compounds for biological screening. scispace.com

Research has demonstrated the successful application of this approach to create inhibitors for several key enzymes:

MAP Kinase-Interacting Kinases (Mnks): Using fragment-based drug design, a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were synthesized as potent inhibitors of Mnk1 and Mnk2. nih.gov Docking studies confirmed strong interactions between the optimized ligand (compound 8k) and the Mnk2 binding site. nih.gov

Pim Kinases: 5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid has been identified as an inhibitor of Pim-1 and Pim-2, enzymes involved in cell proliferation and survival, making it a candidate for cancer research. evitachem.com

Chorismate Mutase: In the search for new antitubercular agents, synthesized benzofuran derivatives were evaluated as inhibitors of chorismate mutase, an essential enzyme in bacteria. acs.org Several derivatives showed significant in vitro inhibition of this enzyme. acs.org

Glycogen Synthase Kinase 3β (GSK-3β): Benzofuran-3-yl-(indol-3-yl)maleimides were designed as potent and selective GSK-3β inhibitors, with some compounds demonstrating antiproliferative activity in pancreatic cancer cell lines. actuatetherapeutics.com

Benzofuran Derivative ClassBiological TargetReported Activity/FindingReference
6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivativesMnk1 and Mnk2Compound 8k showed potent Mnk2 inhibition with an IC50 value of 0.27 μM and decreased levels of p-eIF4E in HCT-116 cells. nih.gov
5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acidPim-1 and Pim-2Identified as an inhibitor, suggesting a role in regulating cell growth pathways. evitachem.com
Benzofuran derivativesChorismate MutaseActive compounds demonstrated 64–65% in vitro inhibition at 30 mM, suggesting potential as antitubercular agents. acs.org
Benzofuran-3-yl-(indol-3-yl)maleimidesGSK-3βCompound 33 showed an IC50 of 0.23 nM; others showed antiproliferative activity against pancreatic cancer cells. actuatetherapeutics.com

Potential in Agrochemical Development (e.g., Biopesticides, Fungicides)

The benzofuran scaffold is not only relevant to human medicine but also shows significant promise in the field of agrochemicals. Derivatives of benzofuran have demonstrated potent antifungal activity against a wide range of fungi, including those that are pathogenic to plants. researcher.lifemdpi.comresearchgate.net

Research into the structure-activity relationship of these compounds has revealed that specific chemical features are crucial for their antifungal effects. For instance, the synthesis of a series of benzofuran derivatives and subsequent testing against the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus identified several compounds that inhibited fungal growth. researcher.life One study found that converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative drastically increased its antifungal activity. researcher.life

This suggests that, similar to drug discovery, the optimization of a lead benzofuran compound through halogenation can yield potent agrochemical agents. mdpi.comresearchgate.net A patent has been filed for certain benzofuran derivatives that exhibit synergistic antifungal activity when combined with the known antifungal drug amiodarone (B1667116), and they are noted for their potential use in preventing or treating fungal infections in plants. mdpi.com

Benzofuran DerivativeTarget Fungi/ApplicationKey FindingReference
Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylateCryptococcus neoformans, Aspergillus fumigatusShowed significantly increased antifungal activity compared to its non-brominated precursor. researcher.life
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans, C. parapsilosisExhibited antifungal activity with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. mdpi.comresearchgate.net
Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate analoguesPlant fungal infectionsNoted as useful antifungal agents for the prevention and/or treatment of fungal infections in plants. mdpi.com
3-(7-methoxybenzofuran-2-yl)-5-aryl-4H- nih.govmdpi.comtriazolesVarious bacteria and fungiSome synthesized compounds showed encouraging antimicrobial activity. jocpr.com

Applications in Materials Science (e.g., Organic LEDs)

Beyond biological applications, the benzofuran core is a valuable component in the field of materials science, particularly for the development of organic electronics. Certain benzofuran derivatives are crucial in constructing highly efficient organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), technologies that share fundamental principles with organic light-emitting diodes (OLEDs). nih.gov

Specifically, benzofuran derivatives that also contain a thiophene (B33073) ring, such as benzothieno[3,2-b]benzothiophene (BTBT), are noted for their excellent performance in photoelectronic devices. nih.govacs.org The rigid, planar structure of the fused rings facilitates strong intermolecular electronic coupling, which is essential for efficient charge transport—a critical property for semiconductor materials used in OLEDs and OFETs.

The synthesis of these materials often involves advanced chemical reactions, such as intramolecular dehydrogenation using a copper catalyst, to create the desired fused-ring systems in high yields. nih.govacs.org Furthermore, the versatility of the benzofuran scaffold allows for its use as an intermediate in the synthesis of specialized polymers and resins, broadening its applicability in materials science. The ability to tune the electronic properties of benzofuran derivatives through chemical synthesis makes them highly attractive for creating next-generation organic electronic materials. nih.gov

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of benzofuran (B130515) derivatives has evolved significantly, moving towards methods that offer higher yields, milder reaction conditions, and greater environmental compatibility. nih.gov Future research on 5-methoxy-1-benzofuran-7-carboxylic acid should leverage these modern strategies to develop more efficient and sustainable synthetic pathways than traditional methods.

Transition-metal-catalyzed reactions have become indispensable for constructing the benzofuran core. nih.gov Exploring various catalytic systems could optimize the synthesis of the target molecule. Strategies involving palladium, copper, nickel, gold, and rhodium have all proven effective for creating the benzofuran nucleus and could be adapted. nih.govacs.org For instance, Sonogashira coupling reactions between appropriately substituted iodophenols and terminal alkynes, followed by intramolecular cyclization, are a common route that could be refined for this specific compound. nih.gov

Table 1: Modern Catalytic Strategies for Benzofuran Synthesis

Catalyst Type Example Reaction Key Advantages Source(s)
Palladium-Copper Sonogashira coupling of iodophenols and terminal alkynes High efficiency, well-established nih.gov
Copper Iodide One-pot reaction of o-hydroxy aldehydes, amines, and alkynes Environmentally benign, use of deep eutectic solvents nih.govacs.org
Nickel Intramolecular nucleophilic addition Efficient activation for cyclization nih.gov
Gold/Silver Catalysis of reactions between alkynyl esters and quinols Moderate to good yields for complex derivatives acs.org
Rhodium Transfer of vinylene between vinyl carbonates and salicylic (B10762653) acid derivatives Synthesis of specifically substituted benzofurans acs.org

Deeper Mechanistic Elucidation of Biological Actions (In Vitro)

While the broader benzofuran class is known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the specific mechanisms of action for many derivatives are not fully understood. nih.govresearchgate.net A critical future direction is to perform detailed in vitro studies to elucidate how this compound and its analogs interact with biological systems at a molecular level.

For example, based on findings for other benzofuran hybrids, a key area of investigation would be its potential as an anti-inflammatory agent. nih.gov Studies could assess its ability to inhibit key signaling pathways like NF-κB and MAPK, which are central to the inflammatory response. nih.gov This would involve measuring the compound's effect on the phosphorylation of proteins such as IKKα/IKKβ, p65, ERK, and JNK in cell models like lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov Downstream effects, such as the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2), should also be quantified. nih.gov

Similarly, given the known anti-HIV activity of some benzofuran derivatives, its potential in this area could be explored. nih.gov Mechanistic studies could determine if the compound acts as an inhibitor of key viral enzymes like reverse transcriptase or protease, which are common targets for antiretroviral drugs. nih.gov

Expansion of SAR Studies to Diverse Biological Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. drugdesign.org For this compound, a systematic expansion of SAR studies is essential. This involves synthesizing a library of analogs by modifying the core structure and evaluating their activity against a wide range of biological targets.

Initial SAR can build on established principles for benzofurans. For instance, in the context of anticancer activity, substitutions at the C-2 position have been shown to be crucial for cytotoxicity. nih.gov Future studies could explore introducing various aryl groups, heterocyclic rings, or functionalized side chains at this position of the this compound scaffold and testing these new derivatives against various cancer cell lines. nih.govresearchgate.net The roles of the existing methoxy (B1213986) and carboxylic acid groups are also vital to understand; analogs could be synthesized where these groups are moved to other positions, replaced (e.g., methoxy with ethoxy or hydroxyl; carboxylic acid with an ester or amide), or removed entirely to determine their contribution to activity and target binding. drugdesign.org

The goal is to build a comprehensive SAR map that can guide the rational design of more potent and selective compounds for various diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govresearchgate.net

Table 2: Guiding Principles for SAR Studies of Benzofuran Derivatives

Structural Modification Potential Impact Example from Benzofuran Class Source(s)
Substitution at C-2 Position Crucial for cytotoxic activity; allows for diverse functionalization. Ester or heterocyclic ring substitutions enhance anticancer effects. nih.gov
Modification of Carboxylic Acid Can affect solubility, binding interactions (e.g., salt bridges), and cell permeability. Esterification of a carboxylic acid in a pyrrolopyrimidine led to a complete loss of activity, indicating its importance. drugdesign.org
Addition of Halogens/Phenols Can increase the number of binding interactions with a target. Adding phenol (B47542) and chlorine groups to benzofuran amides improved anticancer activity. nih.gov
Varying N-Substituents on Amide Significantly enhances antiproliferative activity. An N-phenethyl carboxamide with a morpholinyl substitution showed potent anticancer activity. nih.gov

Exploration of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing novel drugs with potentially improved efficacy or dual modes of action. mdpi.com The this compound scaffold is an ideal candidate for creating such hybrid molecules.

Researchers can link this benzofuran core to other well-known heterocyclic structures that possess distinct biological activities, such as triazoles, piperazines, oxadiazoles, or imidazoles. nih.govnih.govresearchgate.net For example, benzofuran-triazole hybrids have shown promise as antifungal agents, potentially by inhibiting enzymes like N-myristoyltransferase. nih.gov Benzofuran-piperazine hybrids have demonstrated significant anti-inflammatory effects. nih.govnih.gov

The design of these hybrids would involve connecting the this compound moiety to another pharmacophore via a suitable linker, which can also be optimized. The resulting hybrid compounds could then be screened for a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, with the aim of discovering novel agents that may overcome drug resistance or offer a superior therapeutic profile. nih.govbenthamscience.com

Table 3: Examples of Benzofuran-Based Hybrid Molecules and Their Activities

Hybrid Type Linked Pharmacophore Reported Biological Activity Potential Mechanism Source(s)
Benzofuran-Triazole 1,2,3-Triazole Antifungal Inhibition of N-myristoyltransferase (NMT) nih.gov
Benzofuran-Piperazine Piperazine (B1678402) Anti-inflammatory Inhibition of NF-κB and MAPK signaling pathways nih.govnih.gov
Benzofuran-Oxadiazole 1,2,4-Oxadiazole Antimicrobial Not specified researchgate.net
Benzofuran-Neolignan Dihydrobenzofuran neolignan Anticancer Synergistic cytotoxic effect nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-methoxy-1-benzofuran-7-carboxylic acid?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For benzofuran derivatives, solvents like ethanol or dimethyl sulfoxide (DMSO) enhance solubility and reaction rates . Temperature and reaction time must be calibrated to balance yield and purity. For example, refluxing in ethanol at 80°C for 12 hours may improve cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, petroleum ether/ethyl acetate eluent) is recommended to isolate the carboxylic acid moiety effectively .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methoxy at C5, carboxylic acid at C7) and aromatic proton environments .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C10_{10}H8_{8}O5_{5}, theoretical MW 208.16) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area under the curve) using a C18 column and UV detection at 254 nm .

Q. What are the best practices for storing this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture, as carboxylic acids are prone to hydrolysis. For long-term storage, lyophilization is recommended . Regularly monitor stability via HPLC to detect decomposition products .

Q. How should researchers handle safety concerns during experimental work with this compound?

  • Methodological Answer : Follow laboratory safety protocols:

  • Use fume hoods, gloves, and protective eyewear when handling powdered forms.
  • Refer to Safety Data Sheets (SDS) for toxicity data (e.g., acute oral toxicity LD50_{50} in rodents, if available).
  • Dispose of waste via certified chemical waste management services, adhering to federal and local regulations .

Advanced Research Questions

Q. What strategies can be employed to modify the core structure of this compound for enhanced biological activity?

  • Methodological Answer : Functionalize the benzofuran scaffold through:

  • Electrophilic Aromatic Substitution : Introduce halogens (e.g., fluorine at C7) to improve metabolic stability and target binding .
  • Side-Chain Modifications : Replace the methoxy group with a difluoromethoxy group to enhance lipophilicity and bioavailability .
  • Hybrid Molecules : Conjugate with quinoline or thiophene moieties via amide coupling (EDC/HOBt) to explore multitarget interactions .

Q. How do substituent positions (e.g., methoxy at C5 vs. C7) influence the compound’s reactivity in organic synthesis?

  • Methodological Answer : Substituent positioning alters electronic and steric effects:

  • C5 Methoxy : Acts as an electron-donating group, directing electrophiles to the C7 position. This enhances carboxylic acid functionalization .
  • C7 Carboxylic Acid : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites). Comparative studies with 7-fluoro analogs show improved inhibition constants (Ki_i) due to stronger electronegativity .

Q. What advanced analytical techniques are critical for studying reaction mechanisms involving this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .
  • Density Functional Theory (DFT) : Model reaction pathways (e.g., cyclization energetics) and predict substituent effects on transition states .
  • In Situ Infrared Spectroscopy : Monitor real-time reaction progress (e.g., carbonyl group formation during oxidation) .

Q. How can researchers address discrepancies in biological activity data across studies using this compound?

  • Methodological Answer : Conduct systematic analyses:

  • Dose-Response Curves : Compare EC50_{50} values under standardized assay conditions (e.g., pH 7.4, 37°C).
  • Metabolic Stability Assays : Use liver microsomes to identify species-specific differences in clearance rates .
  • Structural-Activity Relationship (SAR) Tables : Tabulate substituent effects (e.g., methoxy vs. ethoxy) on potency (example below):
Substituent PositionBiological Activity (IC50_{50}, μM)LogPReference
C5-OCH3_3, C7-COOH12.3 ± 1.21.8
C7-F, C3-CH3_38.9 ± 0.92.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.